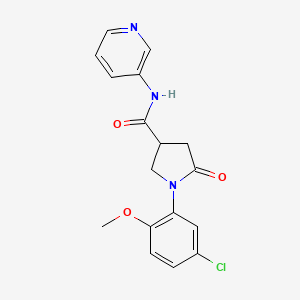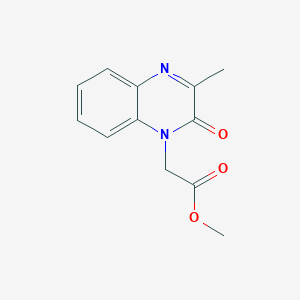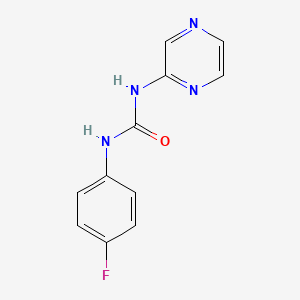![molecular formula C23H27ClN2O3 B6123127 ethyl 3-(3-chlorobenzyl)-1-[3-(2-pyridinyl)propanoyl]-3-piperidinecarboxylate](/img/structure/B6123127.png)
ethyl 3-(3-chlorobenzyl)-1-[3-(2-pyridinyl)propanoyl]-3-piperidinecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-(3-chlorobenzyl)-1-[3-(2-pyridinyl)propanoyl]-3-piperidinecarboxylate is a chemical compound that has garnered significant attention in the scientific community due to its potential applications in various fields.
Scientific Research Applications
Ethyl 3-(3-chlorobenzyl)-1-[3-(2-pyridinyl)propanoyl]-3-piperidinecarboxylate has been studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and drug discovery. It has been found to exhibit anti-inflammatory, analgesic, and anti-tumor activities, making it a promising candidate for the development of new drugs.
Mechanism of Action
The mechanism of action of ethyl 3-(3-chlorobenzyl)-1-[3-(2-pyridinyl)propanoyl]-3-piperidinecarboxylate involves the inhibition of the cyclooxygenase (COX) and lipoxygenase (LOX) pathways, which are involved in the production of inflammatory mediators. This leads to a reduction in inflammation and pain. Additionally, it has been found to induce apoptosis in cancer cells, leading to its anti-tumor activity.
Biochemical and Physiological Effects
Ethyl 3-(3-chlorobenzyl)-1-[3-(2-pyridinyl)propanoyl]-3-piperidinecarboxylate has been found to exhibit several biochemical and physiological effects. It has been shown to reduce the production of prostaglandins and leukotrienes, which are involved in the inflammatory response. It has also been found to induce apoptosis in cancer cells by activating the caspase pathway. Additionally, it has been shown to have a low toxicity profile, making it a safe compound for use in laboratory experiments.
Advantages and Limitations for Lab Experiments
One of the main advantages of using ethyl 3-(3-chlorobenzyl)-1-[3-(2-pyridinyl)propanoyl]-3-piperidinecarboxylate in laboratory experiments is its low toxicity profile. This makes it a safe compound for use in cell culture and animal studies. Additionally, its anti-inflammatory and anti-tumor activities make it a promising candidate for the development of new drugs.
However, one of the limitations of using this compound is its limited solubility in water, which can make it difficult to use in certain experimental setups. Additionally, its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Future Directions
There are several future directions for the study of ethyl 3-(3-chlorobenzyl)-1-[3-(2-pyridinyl)propanoyl]-3-piperidinecarboxylate. One potential direction is the development of new drugs based on this compound for the treatment of inflammatory and tumor-related diseases. Additionally, further studies are needed to fully understand its mechanism of action and to optimize its synthesis method. Finally, more research is needed to explore its potential applications in other fields, such as agriculture and materials science.
Conclusion
In conclusion, ethyl 3-(3-chlorobenzyl)-1-[3-(2-pyridinyl)propanoyl]-3-piperidinecarboxylate is a promising compound with potential applications in various fields. Its anti-inflammatory and anti-tumor activities make it a promising candidate for the development of new drugs. However, further studies are needed to fully understand its mechanism of action and to optimize its synthesis method.
Synthesis Methods
The synthesis of ethyl 3-(3-chlorobenzyl)-1-[3-(2-pyridinyl)propanoyl]-3-piperidinecarboxylate involves the reaction of 3-chlorobenzyl chloride with 3-(2-pyridinyl)propanoic acid to form 3-(3-chlorobenzyl)-3-(2-pyridinyl)propanoic acid, which is then reacted with piperidine and ethyl chloroformate to form the final product. This method has been optimized to yield high purity and yield of the compound.
properties
IUPAC Name |
ethyl 3-[(3-chlorophenyl)methyl]-1-(3-pyridin-2-ylpropanoyl)piperidine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27ClN2O3/c1-2-29-22(28)23(16-18-7-5-8-19(24)15-18)12-6-14-26(17-23)21(27)11-10-20-9-3-4-13-25-20/h3-5,7-9,13,15H,2,6,10-12,14,16-17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQTIWPRXHBIUOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCCN(C1)C(=O)CCC2=CC=CC=N2)CC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-(3-chlorobenzyl)-1-[3-(2-pyridinyl)propanoyl]-3-piperidinecarboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(4-isopropylphenyl)-2-methyl-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B6123051.png)

![isopropyl 5-[(diethylamino)carbonyl]-4-methyl-2-{[(2-naphthyloxy)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B6123065.png)
![2-(2-methoxyphenoxy)-N-({1-[(methylthio)acetyl]-3-piperidinyl}methyl)acetamide](/img/structure/B6123075.png)
![N-(2-cycloheptylethyl)-1-[2-(4-methoxyphenyl)ethyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B6123090.png)
![1-{[3-methyl-4-(2-oxo-1-pyrrolidinyl)phenyl]sulfonyl}-4-piperidinecarboxamide](/img/structure/B6123095.png)
![6,7-dimethoxy-2-(1-{[2-(methylthio)-5-pyrimidinyl]methyl}-3-piperidinyl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B6123096.png)

![N-[2-(3-cyclohexen-1-ylcarbonyl)-1,2,3,4-tetrahydro-7-isoquinolinyl]-1-phenylcyclopropanecarboxamide](/img/structure/B6123104.png)
![(2,1,3-benzothiadiazol-5-ylmethyl){[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]methyl}(2-methoxyethyl)amine](/img/structure/B6123107.png)
![6,6-dimethyl-9-(1-methyl-1H-pyrazol-4-yl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B6123130.png)
![N-(4-fluorophenyl)-2-[(4-methyl-1-piperazinyl)amino]-2,2-diphenylacetamide](/img/structure/B6123134.png)